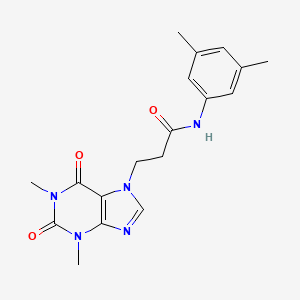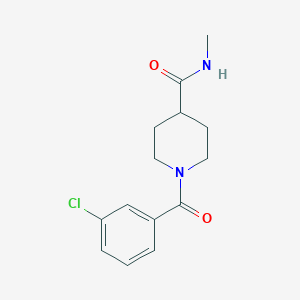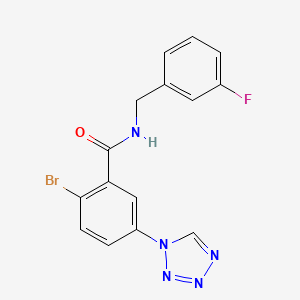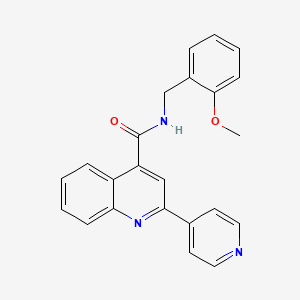
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Thiazole Ring Synthesis: The thiazole ring is usually formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the purine and thiazole rings through a propanamide linker. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of purine N-oxides, while reduction may yield alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its purine structure is similar to that of nucleotides, which are essential for various biological processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, such as cancer or viral infections.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide: Lacks the thiazole ring, making it less versatile.
N-(4-phenyl-1,3-thiazol-2-yl)propanamide: Lacks the purine ring, which may reduce its biological activity.
Uniqueness
The presence of both the purine and thiazole rings in 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide makes it unique
属性
分子式 |
C19H18N6O3S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N6O3S/c1-23-16-15(17(27)24(2)19(23)28)25(11-20-16)9-8-14(26)22-18-21-13(10-29-18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,26) |
InChI 键 |
PTSZUJWTIPTLSA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11160646.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11160654.png)
![N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11160659.png)


![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11160679.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11160686.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11160710.png)
![3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11160713.png)


![2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11160733.png)

